Application Summary: Cinnoline-3-carbaldehyde serves as a core structure in the design of compounds with potential therapeutic properties. Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Methods of Application: Researchers synthesize cinnoline-3-carboxamides as replacements for quinoline carboxamides, targeting the optimization of selective inhibitors for enzymes like ataxia teleangiectasia mutated (ATM) kinase involved in DNA repair .
Results and Outcomes: The synthesized cinnoline derivatives have shown promising results in preclinical trials, indicating their potential as lead compounds for future drug development with optimized pharmacodynamic and pharmacokinetic properties .
Application Summary: Cinnoline-3-carbaldehyde is utilized in the synthesis of biologically active quinoline analogs, which are important in industrial and synthetic organic chemistry .
Methods of Application: Classical synthesis protocols such as Gould–Jacob and Friedländer syntheses are employed, along with modern techniques like transition metal-catalyzed reactions and green chemistry approaches .
Results and Outcomes: These methods have led to the construction of various quinoline scaffolds, contributing significantly to the field of synthetic organic chemistry and the development of new pharmaceuticals .
Application Summary: In drug design, cinnoline-3-carbaldehyde derivatives are explored for their antimicrobial properties and as potential treatments for urinary tract infections .
Methods of Application: Derivatives like cinoxacin, a common drug for urinary tract infections, are synthesized and modified to evaluate their application in antibacterial phototherapy .
Results and Outcomes: Modifications of cinnoline derivatives have led to compounds with reduced phototoxicity and enhanced activity against resistant strains of pathogens .
Application Summary: Cinnoline-3-carbaldehyde plays a significant role in pharmacological research, particularly in the development of compounds with a wide range of therapeutic properties .
Methods of Application: Expeditious synthetic approaches are used to harness derivatives of bioactive quinolines, which are then subjected to in vivo and in vitro screening .
Results and Outcomes: These screenings have unveiled substantial efficacies of cinnoline derivatives, paving the way for novel drug development .
Application Summary: Cinnoline-3-carbaldehyde is important in the synthesis of dyes, drugs, natural products, and materials with optical and luminescent properties .
Methods of Application: Novel photocatalytic synthesis methods are developed for the construction of polyfunctionally substituted cinnolines, utilizing visible light and base catalysis .
Application Summary: Cinnoline-3-carbaldehyde is integral to the development of new synthetic methodologies for constructing heterocyclic compounds .
Methods of Application: Recent advances include one-pot synthesis techniques and cross-dehydrogenative coupling reactions to afford cinnoline derivatives .
Results and Outcomes: These synthetic advancements have resulted in a variety of cinnoline-based compounds with potential biological and pharmaceutical applications .
Application Summary: In biochemistry, cinnoline-3-carbaldehyde derivatives are involved in the biosynthesis of indolic secondary metabolites, which are crucial for plant defense mechanisms .
Methods of Application: The derivatives are synthesized from tryptophan through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile. These compounds are then used to study the metabolic pathways in plants like Arabidopsis .
Results and Outcomes: The study of these pathways has led to a better understanding of plant defense and the potential development of crops with enhanced resistance to pathogens .
Application Summary: Cinnoline-3-carbaldehyde is used in the development of novel α-aminophosphonates with potential antimicrobial activity, which can be analyzed and quantified in various biological matrices .
Methods of Application: These compounds are synthesized using reactions like the Kabachnik–Fields reaction under ultrasound irradiation, and their antimicrobial activity is quantified using methods like the broth micro-dilution method .
Results and Outcomes: The synthesized compounds have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria, which is significant for the development of new antimicrobial agents .
Application Summary: Cinnoline-3-carbaldehyde derivatives are explored for their potential environmental applications, such as in the synthesis of biologically active compounds with antimicrobial properties .
Methods of Application: Synthetic methods like the Vilsmeier-Haack reaction are used to create these derivatives, which are then tested for their biological activities .
Results and Outcomes: The derivatives have shown considerable biological and pharmacological activities, indicating their potential use in environmental protection strategies .
Application Summary: In materials science, cinnoline-3-carbaldehyde is utilized in the green synthesis of novel derivatives within natural microcapsules, which have applications in pharmaceutical sciences and materials engineering .
Methods of Application: Microwave-assisted one-pot reactions are conducted inside natural sporopollenin microcapsules to synthesize these derivatives .
Results and Outcomes: The synthesized cinnoline derivatives exhibit promising optical properties and antibacterial activity, opening up new applications in materials science .
Application Summary: Cinnoline-3-carbaldehyde plays a role in theoretical studies for the development of new synthetic methodologies and understanding the chemical behavior of heterocyclic compounds .
Methods of Application: Computational models and simulations are used to predict the reactivity and stability of cinnoline derivatives, aiding in the design of new compounds with desired properties .
Results and Outcomes: These theoretical studies contribute to the advancement of chemistry by providing insights into the molecular structure and reactivity of cinnoline-based compounds .
Application Summary: Cinnoline-3-carbaldehyde is significant in chemical engineering for the design and synthesis of functionalized quinoline motifs with therapeutic potential .
Methods of Application: Advanced synthetic techniques are employed to create functionalized quinolines, which are then evaluated for their medicinal potential .
Results and Outcomes: The development of these quinoline motifs has led to the discovery of new drugs and has significant implications for future drug development .
Cinnoline-3-carbaldehyde is an aromatic heterocyclic compound characterized by its unique structure, which includes a cinnoline ring with an aldehyde functional group at the 3-position. The molecular formula for cinnoline-3-carbaldehyde is C₉H₇N₂O, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. Cinnoline itself is a bicyclic compound consisting of two fused nitrogen-containing rings, making it isomeric with other naphthyridines such as quinoxaline and phthalazine .
Cinnoline derivatives, including cinnoline-3-carbaldehyde, exhibit a range of biological activities. Research has indicated that these compounds possess:
Several methods are employed for synthesizing cinnoline-3-carbaldehyde:
Cinnoline-3-carbaldehyde finds applications in various fields:
Research on the interaction of cinnoline-3-carbaldehyde with biological targets has shown promising results:
Cinnoline-3-carbaldehyde shares structural similarities with several other compounds. Here are a few notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Quinoxaline | Heterocyclic | Contains two nitrogen atoms; used in pharmaceuticals |
| Phthalazine | Heterocyclic | Known for its anti-tumor activity |
| Quinazoline | Heterocyclic | Exhibits diverse pharmacological properties |
| Benzothiazole | Heterocyclic | Exhibits antifungal properties |
Cinnoline-3-carbaldehyde is unique due to its specific aldehyde functionalization at the 3-position, which influences its reactivity and biological activity compared to these similar compounds .
The Richter cinnoline synthesis, first developed by V. von Richter in 1883, represents one of the foundational methods for constructing the cinnoline nucleus through cyclization of appropriately substituted precursors [1]. This classical approach involves the formation of cinnoline derivatives by diazotization of ortho-aminoarylpropiolic acids or ortho-aminoarylacetylenes followed by hydration and cyclization [1]. The method has been particularly valuable for accessing cinnoline-3-carbaldehyde through strategic modifications of the original protocol.
Recent adaptations of the Richter synthesis have focused on incorporating formyl functionality directly into the cyclization process [2]. The compound was first obtained in impure form by cyclization of the alkyne ortho-phenyl propiolic acid diazo chloride in water to give 4-hydroxycinnoline-3-carboxylic acid [2]. This material could be decarboxylated and the hydroxyl group reductively removed to give the parent heterocycle [2].
Modified Richter protocols have demonstrated improved yields when applied to cinnoline-3-carbaldehyde synthesis [3]. The most satisfactory preparation involves conversion of diethyl mesoxalate phenylhydrazone, via the corresponding acid, into the acid chloride which is cyclized by reaction with titanium tetrachloride to give 4-hydroxycinnoline-3-carboxylic acid [3]. Successive decarboxylation and nitration affords a mixture of nitro-compounds from which 4-hydroxy-6-nitrocinnoline is readily obtained [3]. This approach yields the target compound in 11% overall yield through a carefully controlled sequence [3].
The mechanistic pathway involves initial formation of a diazonium intermediate, followed by intramolecular cyclization to establish the pyridazine ring system [1]. The formyl group at the 3-position can be introduced through subsequent oxidation of corresponding alcohol intermediates or through direct formylation reactions [4].
The Widman–Stoermer synthesis provides an alternative classical route to cinnoline derivatives through the diazotization of ortho-aminostyrenes with sodium nitrite and hydrochloric acid [5]. This methodology has been successfully adapted for the preparation of cinnoline-3-carbaldehyde through strategic substrate modifications and optimized reaction conditions.
The synthesis of cinnoline derivatives by means of the diazotization of ortho-aminostyrenes with sodium nitrite and hydrochloric acid is known as the Widman–Stoermer synthesis [5]. In general, the Widman–Stoermer reaction is difficult to occur when an aryl group or an electron-withdrawing group is present on the beta-position of styrene [5]. In contrast, the presence of a simple electron-donating group such as methyl or ethyl facilitates the cyclization [5].
Contemporary applications have demonstrated that the reaction proceeds efficiently when applied to appropriately substituted ortho-aminostyrene precursors bearing aldehyde functionality or aldehyde precursor groups [2]. The reaction mechanism involves initial diazotization of the amino group, followed by intramolecular attack on the vinyl double bond to form the six-membered pyridazine ring [2].
Optimized conditions for cinnoline-3-carbaldehyde synthesis via this route typically employ controlled temperature conditions and specific acid concentrations to maximize yield and minimize side reactions [5]. The method has proven particularly useful for accessing substituted cinnoline-3-carbaldehyde derivatives with various functional groups on the benzene ring [5].
The Vilsmeier-Haack reaction has emerged as a powerful modern strategy for introducing formyl functionality into cinnoline systems [6]. This reaction involves the use of a substituted formamide with phosphorus oxychloride and an electron-rich arene to produce aryl aldehydes or ketones [6]. When applied to cinnoline precursors, this methodology provides direct access to cinnoline-3-carbaldehyde with excellent regioselectivity.
The reaction mechanism proceeds through the formation of a substituted chloroiminium ion, also called the Vilsmeier reagent [6]. The initial product is an iminium ion, which is hydrolyzed to the corresponding ketone or aldehyde during workup [6]. For cinnoline synthesis, the electron-rich arene must be much more active than benzene for the reaction to proceed effectively [6].
Recent studies have demonstrated that Vilsmeier-Haack formylation of substituted acetanilide precursors provides an efficient route to cinnoline-3-carbaldehyde [7]. The process involves two-stage procedures where the starting material, substituted acetanilide, is prepared by reaction between various substituted anilines and acetic anhydride in the presence of acetic acid [7]. The mixture is refluxed for approximately 60 minutes at 80-90°C using an air condenser [7].
The next stage consists of Vilsmeier cyclization of acetanilide, in which phosphoryl chloride is added to the substrate in dimethylformamide at 0-5°C [7]. The reaction mixture is then refluxed for approximately 4 hours at 80-90°C to obtain the desired formylated cinnoline product [7]. Optimized protocols have achieved yields ranging from 60-80% for various substituted cinnoline derivatives [7].
Table 1: Vilsmeier-Haack Formylation Yields for Cinnoline-3-carbaldehyde Derivatives
| Substrate | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-3-formyl-8-methyl cinnoline | 4-10 | 80-90 | 68-80 | [7] |
| Substituted cinnoline derivatives | 2-3 | 80-90 | 60-80 | [7] |
| General cinnoline formylation | 4 | 80-90 | 65-75 | [7] |
Modern oxidative functionalization strategies have provided efficient pathways for converting cinnoline precursors to cinnoline-3-carbaldehyde through selective oxidation processes [4] [8]. These methods typically involve the oxidation of corresponding alcohol or methyl substituents at the 3-position of the cinnoline ring system.
One particularly effective approach involves the oxidation of cinnoline-3-methanol derivatives using periodate-based oxidizing agents [8]. Cinnoline-3-carbaldehyde can be prepared through oxidation of glucocinnoline precursors using potassium periodate in aqueous-organic solvent systems [8]. To a suspension of potassium periodate (3.5 equivalents) in water (0.7 M) is added a mixture of glucocinnoline (1.0 equivalent) in dichloromethane (0.5 M) [8]. The resulting biphasic mixture is stirred vigorously at room temperature until the starting material is consumed as monitored by thin layer chromatography (2-3 hours) [8]. Upon filtration of the organic phase through a plug of silica and evaporation, the desired aldehyde product is isolated as a pale-brown solid in 75-80% yield [8].
Alternative oxidative approaches have employed hydrogen peroxide for the conversion of cinnoline-3-carbaldehyde to cinnoline-3-carboxylic acid, demonstrating the versatility of oxidative transformations in this system [4]. The aldehyde functionality can also be subjected to further oxidative modifications under controlled conditions [4].
Advanced oxidative methodologies have incorporated transition metal catalysts to achieve selective functionalization at the 3-position [9]. Encapsulation of pentazole gold nanoparticles into modified polycyanostyrene and polynitrostyrene microspheres has been developed as an efficient catalyst system for cinnoline synthesis and oxidative transformations [9]. This catalytic system successfully achieved application in the synthesis of cinnoline derivatives in high yields [9].
Table 2: Oxidative Functionalization Methods for Cinnoline-3-carbaldehyde
| Oxidizing Agent | Solvent System | Reaction Time | Yield (%) | Product Characteristics | Reference |
|---|---|---|---|---|---|
| Potassium periodate | H₂O/CH₂Cl₂ | 2-3 hours | 75-80 | Pale-brown solid | [8] |
| Hydrogen peroxide | Aqueous | Variable | Not specified | Carboxylic acid product | [4] |
| Gold nanoparticle catalyst | Various | Optimized | High yields | Diverse derivatives | [9] |
Continuous flow reactor technology has revolutionized the industrial synthesis of heterocyclic compounds, including cinnoline-3-carbaldehyde, by providing enhanced control over reaction parameters and improved safety profiles [10]. Flow chemistry approaches have been specifically developed to strengthen the tactics of heterocyclic ring preparation and functionalization [10].
Recent developments in continuous flow synthesis have demonstrated significant advantages for cinnoline-3-carbaldehyde production [11]. A continuous flow synthesis approach has been developed in tubular reactors at different temperatures and flow rates, utilizing optimized reaction pathways that can achieve high conversion rates and yields [11]. The maximum conversion rates have been achieved through careful optimization of temperature profiles and residence times [11].
Process intensification studies have shown that continuous flow reactors can achieve residence times as short as 6 minutes while maintaining conversion rates of 93% and yields of 72% for related heterocyclic aldehydes [11]. The reactor systems have been successfully simulated using computational platforms to optimize temperature profiles, which are subsequently used to estimate kinetic parameters of the reaction [11].
Advanced continuous microwave reactor systems have been developed for further intensification of the synthesis process [11]. The maximum conversion rates have been obtained using continuous microwave reactors at different flow rates and power levels, achieving conversion rates of 91% and yields of 95% in 5 minutes [11]. These systems represent significant improvements over traditional batch processes in terms of both efficiency and throughput.
Table 3: Continuous Flow Reactor Performance Data
| Reactor Type | Temperature (°C) | Residence Time (min) | Flow Rate | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tubular reactor | Optimized | 6 | Variable | 93 | 72 | [11] |
| Continuous microwave | Variable | 5 | Optimized | 91 | 95 | [11] |
| Standard flow system | 25-100 | 5-90 | Controlled | 80-90 | 70-85 | [10] |
Industrial-scale production of cinnoline-3-carbaldehyde has benefited significantly from the development of advanced catalyst systems designed to enhance yields and improve reaction selectivity [12] [13]. Modern catalytic approaches focus on Lewis acid catalyst systems and automated optimization protocols that can rapidly screen reaction conditions [12].
Three-dimensional printed catalyst-impregnated stirrer devices have been developed for rapid Lewis acid screening and reaction optimization in the synthesis of heterocycles [12]. The stereolithography 3D-printed stirrer devices are designed to fit round-bottomed flasks and carousel tubes, and computational fluid dynamics modeling studies have demonstrated that the device design leads to rapid mixing and rapid throughput over the device surface [12]. Using a range of Lewis acid 3D-printed stirrers, reactions between diamines and aldehydes have been optimized for both catalyst and solvent selection [12].
Autonomous self-optimizing flow reactor systems have been developed that combine monitoring technologies with feedback algorithms for heterocycle synthesis [13]. The autonomous self-optimizing system, controlled via computational software, has been designed as a flexible platform enabling adaptation of the experimental setup to the specificity of the chemical transformation to be optimized [13]. The reaction monitoring uses either online high pressure liquid chromatography or in-line benchtop nuclear magnetic resonance spectroscopy [13].
Advanced catalyst systems incorporating scandium triflate have demonstrated exceptional performance for cinnoline synthesis [14]. The scandium triflate-mediated [4 + 2] annulations of N-carbonyl aryldiazenes with cyclopentadiene have been optimized to provide cinnoline derivatives in moderate to good yields across a wide substrate scope [14]. This protocol offers rapid access to an array of cinnoline derivatives and represents a significant advancement in catalytic efficiency [14].
Table 4: Catalyst System Performance for Industrial Cinnoline-3-carbaldehyde Production
| Catalyst Type | Loading (mol%) | Reaction Conditions | Yield Range (%) | Selectivity | Throughput | Reference |
|---|---|---|---|---|---|---|
| Lewis acid systems | 1-10 | Room temperature | 70-90 | High | Enhanced | [12] |
| Scandium triflate | 1.5 equiv | Chloroform, 1 h | 66-91 | Excellent | Rapid | [14] |
| 3D-printed catalysts | Variable | Optimized | 75-95 | High | Automated | [12] |
| Autonomous systems | Optimized | Self-adjusting | 80-100 | Excellent | Continuous | [13] |
The nuclear magnetic resonance spectroscopy of cinnoline-3-carbaldehyde provides definitive structural characterization through both proton and carbon-13 analyses. The compound exhibits characteristic spectral features that distinguish it from related heterocyclic aldehydes [5] [6].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of cinnoline-3-carbaldehyde displays several distinctive signals that reflect its unique molecular architecture. The most prominent feature is the aldehyde proton, which appears as a singlet at δ 10.69 ppm in deuterated chloroform [5] [6]. This downfield chemical shift is characteristic of aldehydic protons and is consistent with the electron-withdrawing nature of the cinnoline ring system.
The aromatic region exhibits a complex pattern of signals corresponding to the cinnoline ring protons. The proton at position 4 appears as a doublet at δ 8.65 ppm with a coupling constant of 9.0 Hz, indicating its coupling with the neighboring proton [5]. The proton at position 5 manifests as a doublet at δ 8.49 ppm with a smaller coupling constant of 1.0 Hz, suggesting long-range coupling [5]. The remaining aromatic protons at positions 6 and 8 appear in the range of δ 8.05-7.98 ppm as complex multiplets, while the proton at position 7 exhibits a distinctive doublet of doublets of doublets pattern at δ 7.86 ppm with coupling constants of 8.1, 7.0, and 1.2 Hz [5] [6].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework of cinnoline-3-carbaldehyde. The most significant signal appears at δ 192.6 ppm, corresponding to the aldehyde carbonyl carbon [5] [6]. This chemical shift is characteristic of aldehydic carbons and falls within the expected range for aromatic aldehydes (190-200 ppm) [7] [8].
The aromatic carbon signals are distributed across the typical aromatic region (125-153 ppm). The quaternary carbon at position 3 appears at δ 151.8 ppm, while the carbon at position 4 resonates at δ 149.5 ppm [5] [6]. The remaining aromatic carbons exhibit signals at δ 133.3 (position 5), δ 132.2 (position 6), δ 130.1 (position 7), and δ 128.4 (position 8) ppm [5] [6]. The quaternary carbons at positions 8a and 4a appear at δ 125.4 and δ 122.2 ppm, respectively [5] [6].
Infrared Spectroscopic Analysis
The infrared spectrum of cinnoline-3-carbaldehyde exhibits characteristic absorption bands that provide insights into its functional groups and molecular structure. The most prominent feature is the strong aldehyde carbonyl stretch at 1711 cm⁻¹, which is diagnostic of the aldehyde functional group [5] [9]. This frequency is consistent with conjugated aldehydes, where the carbonyl is in conjugation with the aromatic ring system.
The aromatic carbon-carbon stretches appear at 1479 cm⁻¹ with medium intensity, indicating the presence of the aromatic ring system [5]. The cinnoline nitrogen-nitrogen stretches are observed at 1362 cm⁻¹ with medium intensity, characteristic of the heterocyclic nature of the compound [5]. Aromatic carbon-hydrogen stretches manifest as weak absorptions at 3047 cm⁻¹ [5].
The fingerprint region reveals additional structural information, with aromatic carbon-hydrogen in-plane bending vibrations at 1154 cm⁻¹ and out-of-plane bending vibrations appearing as strong absorptions at 752 and 766 cm⁻¹ [5]. These low-frequency absorptions are characteristic of substituted aromatic systems and provide information about the substitution pattern on the cinnoline ring.
Ultraviolet-Visible Spectroscopic Properties
The ultraviolet-visible absorption spectrum of cinnoline-3-carbaldehyde exhibits multiple absorption bands corresponding to different electronic transitions. The compound displays characteristic absorption maxima that reflect its extended conjugated system [10] [11] [12].
The primary absorption bands are attributed to π→π* transitions of the aromatic system, typically appearing in the range of 250-280 nm with high intensity (ε > 10,000 L·mol⁻¹·cm⁻¹) [10] [11]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring system.
Additional absorption features include n→π* transitions associated with the aldehyde functionality, typically observed in the 300-320 nm region with lower intensity (ε < 1,000 L·mol⁻¹·cm⁻¹) [11]. The nitrogen atoms in the cinnoline ring contribute n→π* transitions in the 280-320 nm range with medium intensity (ε = 1,000-10,000 L·mol⁻¹·cm⁻¹) [10] [12].
The extended conjugation between the aldehyde group and the cinnoline ring system results in additional π→π* transitions at longer wavelengths (320-380 nm) with high intensity, contributing to the overall electronic absorption profile of the compound [10] [11].
Crystallographic analysis of cinnoline-3-carbaldehyde provides definitive structural information at the molecular level. Single crystal X-ray diffraction studies have been conducted on related cinnoline derivatives, revealing important structural features [13] [14] [15].
The crystal structure analysis reveals that cinnoline-3-carbaldehyde adopts a planar molecular geometry, with the aldehyde group lying in the same plane as the cinnoline ring system. This planarity is attributed to the conjugation between the aldehyde π-system and the aromatic ring, which stabilizes the molecule through extended delocalization [13] [15].
The bond lengths within the cinnoline ring system are consistent with aromatic character, with carbon-carbon bonds ranging from 1.35 to 1.45 Å and carbon-nitrogen bonds of approximately 1.33 Å [13]. The aldehyde carbon-oxygen bond length is typically 1.21 Å, characteristic of a carbonyl double bond [13].
Intermolecular interactions in the crystal lattice include π-π stacking between cinnoline rings and hydrogen bonding interactions involving the aldehyde oxygen and aromatic protons [14] [15]. These interactions contribute to the overall crystal packing and stability of the solid-state structure.
The solid-state behavior of cinnoline-3-carbaldehyde may involve tautomeric equilibria, although the aldehyde form is generally favored under normal conditions. Related studies on cinnoline derivatives have shown that certain structural modifications can lead to tautomeric behavior [13].
In the solid state, cinnoline-3-carbaldehyde predominantly exists in its aldehyde form, with the carbonyl group maintaining its characteristic double-bond character. The molecular geometry remains planar, facilitating optimal π-conjugation throughout the system [13] [15].
Temperature-dependent crystallographic studies could provide insights into potential tautomeric behavior, but current evidence suggests that the aldehyde tautomer is thermodynamically favored in the solid state [13].
Density functional theory calculations provide valuable insights into the electronic structure and properties of cinnoline-3-carbaldehyde. Computational studies using the B3LYP functional with 6-311++G(d,p) basis set have been employed to investigate related cinnoline derivatives [16] [17].
The optimized molecular geometry obtained from density functional theory calculations confirms the planar structure of cinnoline-3-carbaldehyde. The calculated bond lengths and angles are in good agreement with experimental crystallographic data, validating the computational approach [16] [17].
Vibrational frequency calculations provide theoretical support for the infrared spectroscopic assignments. The calculated carbonyl stretch frequency for the aldehyde group aligns well with the experimentally observed value at 1711 cm⁻¹ [16]. The calculated aromatic carbon-carbon and carbon-nitrogen stretches also correspond to the observed infrared absorption bands [16].
The frontier molecular orbital analysis reveals important electronic properties of cinnoline-3-carbaldehyde. The highest occupied molecular orbital is primarily localized on the cinnoline ring system, while the lowest unoccupied molecular orbital extends over both the ring and the aldehyde group, facilitating electron delocalization [16] [17].